
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a chloro group, a propoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, propyl alcohol, and tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often carried out in the presence of a base, such as potassium phosphate, and a solvent, such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are used to carry out these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions with aryl halides can produce biaryl compounds.
科学的研究の応用
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(2-methylpropoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Chloro-3-propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. The presence of both a boronic ester and a chloro group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C14H21BClNO3 |
|---|---|
分子量 |
297.59 g/mol |
IUPAC名 |
2-chloro-3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H21BClNO3/c1-6-7-18-11-8-10(9-17-12(11)16)15-19-13(2,3)14(4,5)20-15/h8-9H,6-7H2,1-5H3 |
InChIキー |
RRSFXULCXWDZKL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


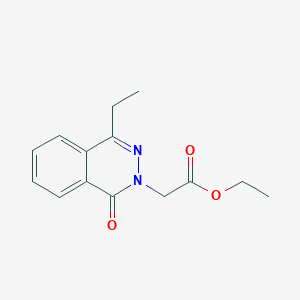
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
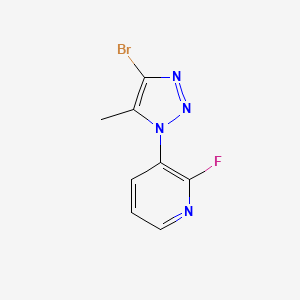
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
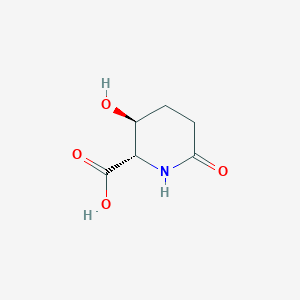
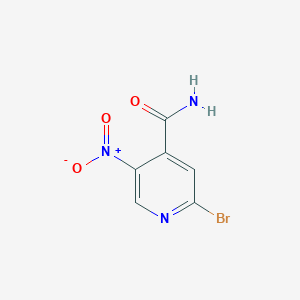
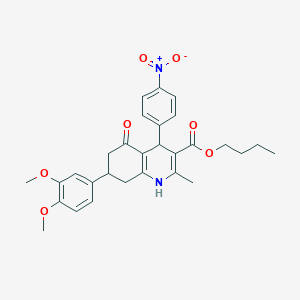


![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
